molecular formula C16H15N B13069474 2-(3,4-Dimethylphenyl)-1H-indole

2-(3,4-Dimethylphenyl)-1H-indole

Cat. No.: B13069474
M. Wt: 221.30 g/mol
InChI Key: KOSCFHZWGKGAPW-UHFFFAOYSA-N
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Description

2-(3,4-Dimethylphenyl)-1H-indole is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds Indoles are widely recognized for their presence in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethylphenyl)-1H-indole typically involves the reaction of 3,4-dimethylaniline with isatin in the presence of a suitable catalyst. The reaction proceeds through a cyclization process, forming the indole ring. The reaction conditions often include heating the mixture under reflux with an appropriate solvent such as ethanol or toluene .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethylphenyl)-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethylphenyl)-1H-indole involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-Dimethylphenyl)-1H-indole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of two methyl groups on the phenyl ring can affect the compound’s steric and electronic properties, making it distinct from other indole derivatives .

Properties

Molecular Formula

C16H15N

Molecular Weight

221.30 g/mol

IUPAC Name

2-(3,4-dimethylphenyl)-1H-indole

InChI

InChI=1S/C16H15N/c1-11-7-8-14(9-12(11)2)16-10-13-5-3-4-6-15(13)17-16/h3-10,17H,1-2H3

InChI Key

KOSCFHZWGKGAPW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC3=CC=CC=C3N2)C

Origin of Product

United States

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